(3aR,6R,6aR)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one
Description
This compound is a cyclopenta[d][1,3]dioxol derivative characterized by a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 6-position and a ketone at the 4-position. Its stereochemistry (3aR,6R,6aR) is critical for its reactivity and applications in organic synthesis, particularly as a chiral intermediate in pharmaceutical development. The TBS group enhances lipophilicity, improving solubility in nonpolar solvents and protecting the hydroxymethyl moiety during multi-step syntheses .
Properties
IUPAC Name |
(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4Si/c1-14(2,3)20(6,7)17-9-10-8-11(16)13-12(10)18-15(4,5)19-13/h10,12-13H,8-9H2,1-7H3/t10-,12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTFEDRKSDLHNA-RTXFEEFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(=O)C2O1)CO[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](CC(=O)[C@@H]2O1)CO[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one (commonly referred to as TBDMSO derivative) is a silyl ether that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant case studies.
- CAS Number : 217309-46-1
- Molecular Formula : C14H28O5Si
- Molecular Weight : 304.46 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Biological Activity Overview
The biological activity of TBDMSO derivatives primarily stems from their ability to interact with various biological targets. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds with silyl ether functionalities exhibit significant antimicrobial properties. For instance, TBDMSO derivatives demonstrated effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of TBDMSO derivatives have been evaluated in various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Caspase activation |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| A549 (lung cancer) | 20 | Induction of oxidative stress |
Case Studies
-
Study on Antibacterial Efficacy :
A research team investigated the antibacterial properties of TBDMSO derivatives against common pathogens. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential for development into a therapeutic agent . -
Anticancer Activity Investigation :
In a study assessing the anticancer activity on various cell lines, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further drug development targeting specific cancers .
Scientific Research Applications
Organic Synthesis
The compound serves as an essential intermediate in the synthesis of complex organic molecules. Its silyl ether functionality allows for selective reactions under mild conditions, making it suitable for multi-step synthetic pathways.
Pharmaceutical Development
Due to its structural characteristics, this compound is utilized in the synthesis of potential pharmaceutical agents. Its derivatives have been explored for:
- Antiviral activity
- Anti-inflammatory properties
- Anticancer effects
Material Science
The compound's unique properties lend themselves to applications in developing new materials, particularly in creating polymers and coatings that require specific chemical resistance and stability.
Case Study 1: Synthesis of Antiviral Agents
In a recent study, researchers synthesized derivatives of (3aR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one to evaluate their antiviral efficacy against RNA viruses. The study demonstrated that modifications to the silyl group significantly enhanced antiviral activity compared to parent compounds.
Case Study 2: Development of Anti-inflammatory Compounds
Another investigation focused on modifying the compound to develop anti-inflammatory agents. The results indicated that specific substitutions at the dioxolane ring improved the compounds' ability to inhibit pro-inflammatory cytokines in vitro.
Data Table of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Used in multi-step synthesis protocols |
| Pharmaceutical Development | Synthesis of antiviral and anti-inflammatory agents | Derivatives showed enhanced activity against viruses and inflammation |
| Material Science | Development of new polymers and coatings | Improved chemical resistance and stability in various applications |
Chemical Reactions Analysis
Fluorination
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Reagents : Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethylformamide (DMF).
-
Purpose : Introduces fluorine atoms to enhance antiviral activity against RNA viruses.
-
Mechanism : Electrophilic fluorination of silylenol ethers derived from cyclopentanone intermediates .
Silylation (TBS Group Formation)
-
Reagents : Lithium hexamethyldisilazide (LiHMDS), triethylsilyl chloride (TESCl) .
-
Conditions : Anhydrous tetrahydrofuran (THF), low temperature .
-
Purpose : Protects hydroxyl groups during synthesis, stabilizing intermediates.
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Mechanism : Silylenol ether formation via deprotonation and trapping with TESCl .
Dihydroxylation
-
Reagents : Osmium tetroxide (OsO₄), 4-methylmorpholine N-oxide (NMO) .
-
Purpose : Adds vicinal diols for structural modification.
-
Mechanism : Syn dihydroxylation of double bonds, yielding cis-diols .
Deprotection (TBS Removal)
-
Reagents : Acidic (e.g., TBAF) or fluoride-based conditions.
-
Purpose : Regenerates hydroxyl groups for further functionalization.
-
Mechanism : Hydrolysis of the TBS group under mild acidic or fluoride conditions .
Fluorination
The fluorination of silylenol ethers involves an electrophilic aromatic substitution-like mechanism. Selectfluor generates a fluoronium ion intermediate, which reacts with the enolate-like silylenol ether to install fluorine .
Dihydroxylation
Osmium tetroxide oxidizes double bonds to form an osmate ester intermediate, which is then hydrolyzed by sodium thiosulfate and sulfite to yield vicinal diols .
Comparative Analysis of Reaction Conditions
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous cyclopenta[d][1,3]dioxol derivatives:
Key Research Findings:
Protecting Group Impact : The TBS group in the target compound offers superior stability under basic/acidic conditions compared to carbamates or unprotected hydroxyls, making it ideal for multi-step syntheses .
Stereochemical Influence : The 3aR,6R,6aR configuration is critical for enantioselective reactions. Analogs with differing stereochemistry (e.g., 3αR,6αR) show reduced chiral recognition in catalysis .
Structural Rigidity : Spirocyclic variants (e.g., ) exhibit restricted conformational flexibility, which can enhance selectivity in enzyme inhibition .
Biological Relevance : Carbamate derivatives (e.g., ) are pivotal in pharmaceutical quality control, as their detection ensures drug purity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing the compound with high stereochemical purity?
- Methodological Answer : Stereochemical control is critical during synthesis. For example, cooling to -78°C in anhydrous THF with ozone and subsequent reductive workup (e.g., NaBH₄/MeOH/H₂O) ensures selective oxidation and preservation of stereocenters, as demonstrated in the synthesis of related dihydroxy derivatives . Column chromatography (hexanes/EtOAc gradients) is essential for isolating stereoisomers, with yields improved by optimizing solvent polarity and temperature .
Q. How is the tert-butyldimethylsilyl (TBS) group utilized in the synthesis of this compound, and what are its advantages?
- Methodological Answer : The TBS group protects hydroxyl intermediates during multi-step syntheses. Its stability under acidic and basic conditions allows selective deprotection. For instance, TBS-protected intermediates in THF with imidazole and triphenylphosphine enable efficient coupling reactions without side reactions, achieving yields up to 67% . The bulky TBS group also mitigates steric hindrance in subsequent cyclization steps .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, spectral data matching (e.g., δ 1.05 ppm for TBS methyl groups in ¹H NMR) validates structural integrity . Polarimetry or chiral HPLC can resolve enantiomeric excess, particularly for fluorinated derivatives .
Advanced Research Questions
Q. What strategies can introduce fluorine atoms at specific positions for anti-RNA virus activity studies?
- Methodological Answer : Electrophilic fluorination using Selectfluor® in anhydrous DMF at 0°C under N₂ achieves regioselectivity. For example, fluorinating silyl enol ether precursors yields diastereomers (e.g., 7a/7b in 5.2:1 ratio), with chromatographic separation and ¹H NMR analysis confirming stereochemistry . Adjusting reaction time and equivalents of fluorinating agents optimizes yield (e.g., 91% total yield) .
Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives?
- Methodological Answer : Contradictions in NMR signals may arise from dynamic stereochemistry or solvent effects. Variable Temperature (VT) NMR or deuterated solvent swaps (e.g., CDCl₃ vs. DMSO-d₆) can resolve ambiguities. For fluorinated analogs, ¹⁹F NMR coupled with NOESY experiments clarifies spatial arrangements . Cross-referencing with X-ray crystallography data (if available) provides definitive confirmation .
Q. What synthetic routes optimize yield for low-yielding intermediates (e.g., <60%)?
- Methodological Answer : For intermediates like compound 13 (51% yield), optimizing stoichiometry (e.g., LiAlH₄ equivalents) and reaction duration in THF improves efficiency. Reductive quenching with saturated NH₄Cl minimizes side products . Microwave-assisted synthesis or flow chemistry may enhance reproducibility for sensitive steps like ozonolysis .
Q. How does the choice of silylating agents influence hydroxyl protection efficiency?
- Methodological Answer : Chlorotriethylsilane (TESCl) with LiHMDS in THF at -78°C provides rapid silylation of secondary alcohols, as seen in silyl ether derivatives (e.g., 16a/16b). Comparatively, TBSCl offers higher steric protection but requires longer reaction times. Kinetic studies (e.g., TLC monitoring) help tailor conditions for specific substrates .
Q. How can this compound serve as a precursor for enzyme inhibitor design?
- Methodological Answer : The cyclopenta-dioxolane scaffold mimics nucleoside analogs. For example, coupling the TBS-protected intermediate with purine bases via Mitsunobu reactions yields inhibitors (e.g., S4 with 40% yield over two steps). Modifying the side chain (e.g., replacing methoxy with amino groups) enhances binding to target enzymes like tRNA synthetases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
